molecular formula C17H19N B13818833 3,3-Dimethyl-1,2-diphenylazetidine CAS No. 22606-96-8

3,3-Dimethyl-1,2-diphenylazetidine

Cat. No.: B13818833
CAS No.: 22606-96-8
M. Wt: 237.34 g/mol
InChI Key: YGXNFSBTSMOQPH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2-diphenylazetidine is a heterocyclic organic compound with the molecular formula C₁₇H₁₉N It belongs to the class of azetidines, which are four-membered nitrogen-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,2-diphenylazetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of azetidine synthesis can be applied. These methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1,2-diphenylazetidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3,3-Dimethyl-1,2-diphenylazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,2-diphenylazetidine involves its interaction with specific molecular targets. The nitrogen atom in the azetidine ring can participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

  • 3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide
  • 3,3-Dimethyl-1-(1H-1,2,4-triazole-1-yl)butan-2-one

Comparison: 3,3-Dimethyl-1,2-diphenylazetidine is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

22606-96-8

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

3,3-dimethyl-1,2-diphenylazetidine

InChI

InChI=1S/C17H19N/c1-17(2)13-18(15-11-7-4-8-12-15)16(17)14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3

InChI Key

YGXNFSBTSMOQPH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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